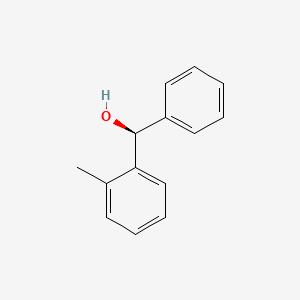

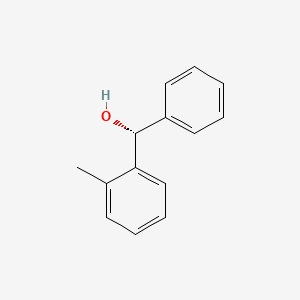

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%

Descripción general

Descripción

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is an optically active compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate for the synthesis of various active pharmaceutical ingredients (API) and as a chiral building block for the synthesis of chiral compounds. As a chiral compound, (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is of particular interest due to its ability to interact with a variety of biological systems, including enzymes, receptors, and transporters.

Mecanismo De Acción

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, acts as a chiral ligand, binding to specific proteins and enzymes in the body. It has been found to interact with a variety of biological systems, including enzymes, receptors, and transporters. By binding to these proteins, it can modulate their activity and affect the biochemical and physiological processes in the body.

Biochemical and Physiological Effects

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and transporters, as well as to affect the expression of genes and proteins. It has also been found to have anti-inflammatory, analgesic, and anti-tumor effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments has several advantages. It is a highly pure compound, with a high enantiomeric excess (ee) of the desired product. It is also relatively inexpensive and easy to synthesize. The main limitation of using (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments is that it is not always possible to achieve the desired enantiomeric excess (ee) of the desired product.

Direcciones Futuras

The potential applications of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, are still being explored. Future research could focus on the development of new synthesis methods for the production of the compound with improved enantiomeric excess (ee). Additionally, research could focus on the development of new methods for the study of the biochemical and physiological effects of the compound, as well as on the development of new therapeutic applications.

Métodos De Síntesis

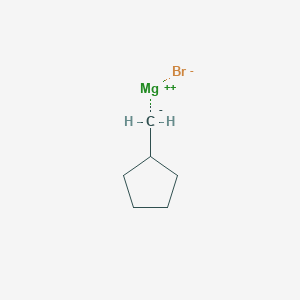

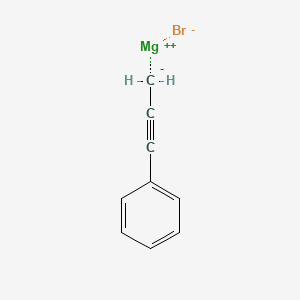

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, can be synthesized from (S)-2-methyl-2-phenylpropionic acid. The reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the ester, which is then hydrolyzed to the alcohol. The stereoselectivity of the reaction can be maximized by using a chiral catalyst, such as a chiral amine, to achieve a high enantiomeric excess (ee) of the desired product.

Aplicaciones Científicas De Investigación

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has a variety of applications in scientific research. It is used to study the binding affinity of drugs to their target proteins, as well as to study the structure-activity relationships of drugs. It is also used to study the interactions between proteins and other molecules, such as ligands, and to investigate the mechanism of action of drugs.

Propiedades

IUPAC Name |

(S)-(2-methylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXXJOHFRHBFB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164852 | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzhydrol, (+)- | |

CAS RN |

1517-59-5 | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZHYDROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)

![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)